Cas no 1105213-57-7 (2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline)

2-[(4-Chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is a quinoxaline derivative featuring a chlorophenylmethanesulfonyl substituent and a pyrrolidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a biologically active scaffold. The sulfonyl group enhances electrophilic reactivity, while the pyrrolidine ring contributes to conformational flexibility, potentially improving binding affinity in target interactions. Its structural features make it a candidate for further exploration in kinase inhibition or receptor modulation studies. The presence of the chlorophenyl group may also influence lipophilicity and metabolic stability, making it a valuable intermediate for the development of novel therapeutic agents.
2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline structure
1105213-57-7 structure
Product Name:2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
CAS No:1105213-57-7
MF:C19H18ClN3O2S
MW:387.883121967316
CID:5385572
Update Time:2025-10-18

2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2-[[(4-Chlorophenyl)methyl]sulfonyl]-3-(1-pyrrolidinyl)quinoxaline
    • 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
    • Inchi: 1S/C19H18ClN3O2S/c20-15-9-7-14(8-10-15)13-26(24,25)19-18(23-11-3-4-12-23)21-16-5-1-2-6-17(16)22-19/h1-2,5-10H,3-4,11-13H2
    • InChI Key: VLUPNMGKRARUTP-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C(N2CCCC2)C=1S(CC1=CC=C(Cl)C=C1)(=O)=O

Experimental Properties

  • Density: 1.390±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 626.3±55.0 °C(Predicted)
  • pka: 1.25±0.20(Predicted)

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2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline Related Literature

Additional information on 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline

Introduction to 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline (CAS No. 1105213-57-7) and Its Emerging Applications in Chemical Biology

2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline, identified by the CAS number 1105213-57-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the quinoxaline class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a 4-chlorophenyl)methanesulfonyl moiety and a pyrrolidin-1-yl substituent introduces specific electronic and steric properties, making it a promising candidate for further investigation in drug discovery and molecular targeting.

The quinoxaline scaffold is renowned for its versatility in medicinal chemistry, often serving as a core structure in the development of bioactive molecules. Quinoxalines exhibit diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, which have been extensively studied over the past few decades. The introduction of the (4-chlorophenyl)methanesulfonyl group enhances the compound's lipophilicity and potential for membrane interaction, while the pyrrolidin-1-yl moiety contributes to its binding affinity with biological targets. This dual functionality makes 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline an intriguing molecule for further exploration.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds. In this context, 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline has been computationally analyzed to predict its binding interactions with various protein targets. Studies suggest that this compound may interact with enzymes involved in cell signaling pathways, such as kinases and phosphodiesterases, which are critical for regulating cellular processes. The chlorophenyl group, in particular, has been shown to modulate electronic properties, enhancing binding affinity through hydrophobic interactions.

Experimental validation of these computational predictions has been conducted using biochemical assays and X-ray crystallography. Initial results indicate that 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline exhibits moderate binding affinity with certain kinases, suggesting potential therapeutic applications in oncology. The compound's ability to inhibit kinase activity has been further explored in cell-based assays, where it demonstrated dose-dependent effects on proliferation in cancer cell lines. These findings align with recent literature highlighting the role of quinoxalines in modulating kinase-dependent signaling cascades.

The structural features of 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline also make it an attractive scaffold for derivatization. By modifying either the 4-chlorophenyl)methanesulfonyl or pyrrolidin-1-yl group, chemists can fine-tune its pharmacological properties to improve selectivity and reduce off-target effects. For instance, replacing the chloro substituent with fluorine or bromine may alter electronic distributions, enhancing metabolic stability while maintaining biological activity. Similarly, exploring different pyrrolidine derivatives could reveal novel analogs with enhanced potency or reduced toxicity.

In conclusion, 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline (CAS No. 1105213-57-7) represents a promising lead compound in chemical biology research. Its unique structural composition and predicted biological activities make it a valuable asset for drug discovery programs targeting cancer and other diseases. As research continues to uncover new therapeutic applications for quinoxalines, compounds like this one will play a crucial role in developing next-generation pharmaceuticals.

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